molecular formula C20H15FN2O B14518712 N-(3-Fluorophenyl)-2-methoxyacridin-9-amine CAS No. 62383-09-9

N-(3-Fluorophenyl)-2-methoxyacridin-9-amine

Cat. No.: B14518712
CAS No.: 62383-09-9
M. Wt: 318.3 g/mol
InChI Key: JZQAJMVRSLJRLB-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-methoxyacridin-9-amine is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the fluorophenyl and methoxy groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-methoxyacridin-9-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 2-methoxyacridine.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 3-fluoroaniline and 2-methoxyacridine. This reaction is usually carried out in the presence of a coupling agent, such as a palladium catalyst, under controlled conditions.

    Purification: The crude product obtained from the coupling reaction is purified using techniques such as column chromatography or recrystallization to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-methoxyacridin-9-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted acridine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

N-(3-Fluorophenyl)-2-methoxyacridin-9-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-methoxyacridin-9-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluorophenyl)-2-methoxyacridin-9-amine: Unique due to the presence of both fluorophenyl and methoxy groups.

    N-(4-Fluorophenyl)-2-methoxyacridin-9-amine: Similar structure but with the fluorine atom at a different position.

    N-(3-Fluorophenyl)-2-hydroxyacridin-9-amine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

62383-09-9

Molecular Formula

C20H15FN2O

Molecular Weight

318.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methoxyacridin-9-amine

InChI

InChI=1S/C20H15FN2O/c1-24-15-9-10-19-17(12-15)20(16-7-2-3-8-18(16)23-19)22-14-6-4-5-13(21)11-14/h2-12H,1H3,(H,22,23)

InChI Key

JZQAJMVRSLJRLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC(=CC=C4)F

Origin of Product

United States

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